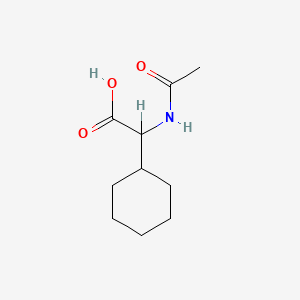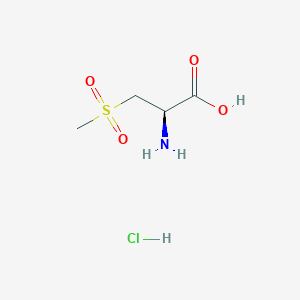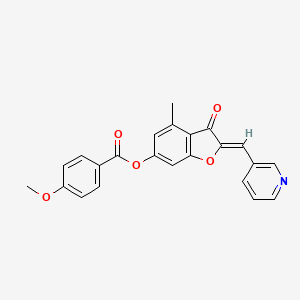![molecular formula C18H18ClN5O3S B2982148 2-{[4-amino-5-(3,4-dimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-chlorophenyl)acetamide CAS No. 880805-35-6](/img/structure/B2982148.png)
2-{[4-amino-5-(3,4-dimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-chlorophenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is a complex organic molecule with several functional groups. It contains an acetamide group (-NHCOCH3), a sulfanyl group (-SH), a 1,2,4-triazole ring, and a dimethoxyphenyl group. These functional groups suggest that this compound could have a variety of chemical properties and potential uses, particularly in the field of medicinal chemistry where similar structures are often found in pharmaceutical drugs .
Molecular Structure Analysis
The molecular structure of this compound, based on its name, would be quite complex. It would include a 1,2,4-triazole ring, which is a type of heterocyclic aromatic ring containing two nitrogen atoms, and a dimethoxyphenyl group, which is a phenyl ring with two methoxy groups (-OCH3) attached .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the acetamide group could increase its solubility in water, while the aromatic rings could contribute to its stability .Aplicaciones Científicas De Investigación
Biochemical and Pharmacokinetic Studies
Compounds structurally related to the specified molecule have been studied for various pharmacokinetic properties and biochemical responses. For instance, high-resolution liquid chromatography has been utilized to analyze the metabolism of acetaminophen, revealing insights into its metabolic pathways and the formation of specific metabolites (Mrochek, Katz, Christie, & Dinsmore, 1974). Such studies are foundational for understanding how structurally related compounds may be metabolized in the body, offering a basis for further research into specific therapeutic applications and safety profiles.
Pharmacological Effects and Mechanisms
The pharmacological effects and mechanisms of action have been extensively explored in compounds with similarities to the chemical . Research into various analogs has shed light on their potential anti-inflammatory, analgesic, and antipyretic properties, along with their mechanisms of action at the molecular level. For example, studies on acetaminophen and its metabolites have highlighted the roles of specific biochemical pathways in mediating its effects (J. Rocha et al., 2005). This line of inquiry is crucial for identifying potential therapeutic targets and optimizing drug efficacy while minimizing adverse reactions.
Toxicological Assessments
Toxicological evaluations are integral to the development and application of new pharmacological agents. Research has been conducted on the toxicological profiles of various compounds, including studies on overdose scenarios and the biochemical responses induced by toxic substances. These studies provide vital information on the safety and risk factors associated with the use of chemical compounds, including potential hepatic and renal effects (Osterloh, Lotti, & Pond, 1983). Understanding the toxicological aspects of similar compounds can guide the safe use of new drugs and inform clinical management strategies in cases of overdose or adverse reactions.
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
2-[[4-amino-5-(3,4-dimethoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(4-chlorophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClN5O3S/c1-26-14-8-3-11(9-15(14)27-2)17-22-23-18(24(17)20)28-10-16(25)21-13-6-4-12(19)5-7-13/h3-9H,10,20H2,1-2H3,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPRZKEIKCSWNQI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NN=C(N2N)SCC(=O)NC3=CC=C(C=C3)Cl)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClN5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Methyl-3-azabicyclo[3.1.0]hexan-1-amine dihydrochloride](/img/structure/B2982069.png)
![2-(chloromethyl)-6,6-dimethyl-6,7-dihydrobenzo[d]oxazol-4(5H)-one](/img/structure/B2982071.png)
![N-(4-fluorobenzyl)-1-(2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2982072.png)
![(Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)acrylamide](/img/structure/B2982073.png)
![2-(Benzylthio)-1-(4-(7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1-yl)piperazin-1-yl)ethanone](/img/structure/B2982074.png)

![2-((4-amino-5-((5-chlorothiophen-2-yl)sulfonyl)pyrimidin-2-yl)thio)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B2982078.png)

![3-Bromoimidazo[5,1-B]thiazole](/img/structure/B2982080.png)

![[1-Methyl-5-[(3-methylpiperidin-1-yl)methyl]pyrazol-4-yl]methanamine](/img/structure/B2982083.png)
![(2Z)-2-[(3-chlorophenyl)imino]-8-methoxy-2H-chromene-3-carboxamide](/img/structure/B2982084.png)

